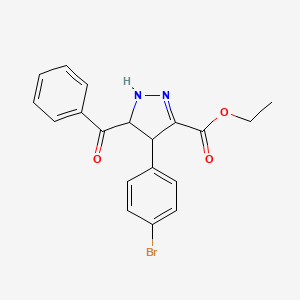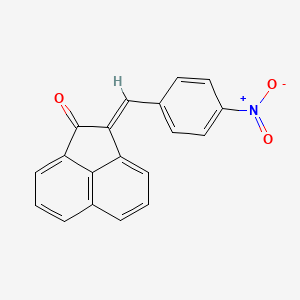![molecular formula C16H23Cl2NO7 B4952252 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B4952252.png)
2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is a complex organic compound that features a combination of phenoxy, ethoxy, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves multiple steps. The starting material is often 2,4-dichloro-6-methylphenol, which undergoes etherification with ethylene oxide to form the intermediate 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then further reacted with another ethylene oxide molecule to yield 2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with methylamine to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a primary amine.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or dechlorinated compounds.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol
- 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid
Uniqueness
The uniqueness of 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
IUPAC Name |
2-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO3.C2H2O4/c1-11-9-12(15)10-13(16)14(11)20-8-7-19-6-4-17(2)3-5-18;3-1(4)2(5)6/h9-10,18H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNUSJZDDZQUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN(C)CCO)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(2-bromophenoxy)hexyl]piperidine](/img/structure/B4952193.png)
![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4952205.png)

![N-cyclohexyl-4-{[2-(prop-2-en-1-yl)phenoxy]methyl}benzamide](/img/structure/B4952210.png)
![5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952215.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4952221.png)
![1-[3-(3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4952230.png)
![1-(4-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4952232.png)


![(5Z)-3-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952250.png)
![5-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4952260.png)
![N-[3-(2-ethylphenoxy)propyl]butan-1-amine](/img/structure/B4952268.png)
